N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Description

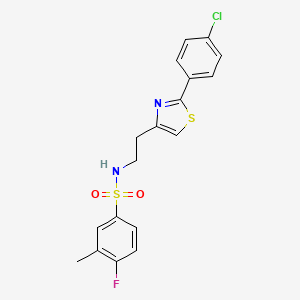

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety bearing 4-fluoro and 3-methyl substituents. Its molecular formula is C₁₈H₁₅ClFN₃O₂S₂, with a molecular weight of 423.91 g/mol (calculated).

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O2S2/c1-12-10-16(6-7-17(12)20)26(23,24)21-9-8-15-11-25-18(22-15)13-2-4-14(19)5-3-13/h2-7,10-11,21H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLQPMKMJCJWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : The initial step involves reacting 4-chlorobenzaldehyde with thiourea in the presence of a base to form 4-chlorophenylthiazole.

- Alkylation : The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

- Sulfonamide Formation : The final product is synthesized by reacting the alkylated thiazole with 4-fluoro-3-methylbenzenesulfonyl chloride.

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies have shown that compounds with thiazole rings exhibit significant inhibition of bacterial growth, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Acetylcholinesterase Inhibition : A study focused on thiazole compounds revealed that they could effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with structural similarities showed IC50 values as low as 2.7 µM, indicating strong inhibitory effects .

- Antimalarial Activity : Another investigation highlighted the antimalarial properties of related thiazole compounds, demonstrating significant efficacy against drug-resistant strains of Plasmodium falciparum in both in vitro and in vivo models .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiazole structure can enhance biological activity. The presence of specific substituents on the benzene ring significantly influences the compound's potency against various biological targets .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H17ClN2O2S |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines |

| Anticancer Activity | Induces apoptosis in cancer cells |

| AChE Inhibition IC50 | 2.7 µM |

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

Heterocyclic Core: The target compound’s thiazole ring differs from the oxazole in and triazole in .

Substituent Effects :

- The 4-chlorophenyl group (target) vs. 4-CF₃ () introduces differences in hydrophobicity and electron-withdrawing capacity.

- The 4-fluoro-3-methylbenzenesulfonamide moiety (target) contrasts with the 3-acetyl group () and 5-methyloxazole (), impacting steric and electronic profiles.

Spectroscopic and Crystallographic Data

Table 2: Spectral and Structural Data Comparison

Key Findings :

- The absence of C=O IR bands in triazole-thiones confirms cyclization, a principle applicable to verifying the target compound’s structure.

- Crystallographic data for ’s oxazole derivative highlights the utility of X-ray diffraction in resolving sulfonamide conformations .

Functional Implications

- Electron-Withdrawing Groups : The 4-Cl and 4-F substituents (target) may enhance metabolic stability compared to methyl/acetyl groups .

- Heterocycle Choice : Thiazoles (vs. oxazoles) could improve lipophilicity, influencing membrane permeability in biological systems .

- Tautomerism : While triazole-thiones in exhibit tautomerism, the target compound’s thiazole core lacks this feature, simplifying its structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.